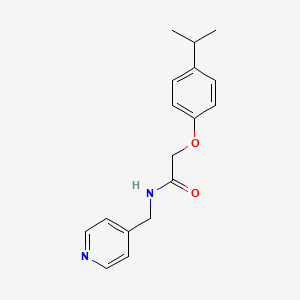
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. IPPA is a white crystalline powder that has a molecular weight of 326.4 g/mol and a melting point of 118-120°C. In
Mécanisme D'action
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide exerts its effects by interacting with various molecular targets in the body. It inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide also activates the caspase pathway by inducing the release of cytochrome c from the mitochondria, which leads to the activation of caspases and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide also induces apoptosis in cancer cells, leading to their death. Additionally, 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have a high degree of selectivity for COX-2, making it a potential candidate for the development of new anti-inflammatory drugs. However, 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide. One direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. Another direction is to explore its mechanism of action in more detail, including its interactions with other molecular targets in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide in humans, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new analogs of 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide may lead to the discovery of more potent and selective COX-2 inhibitors with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction between 4-isopropylphenol and N-(4-pyridinylmethyl)acetamide in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-isopropylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(2)15-3-5-16(6-4-15)21-12-17(20)19-11-14-7-9-18-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGAVCMXVVVXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

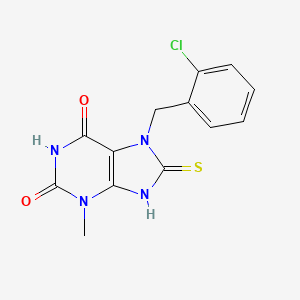
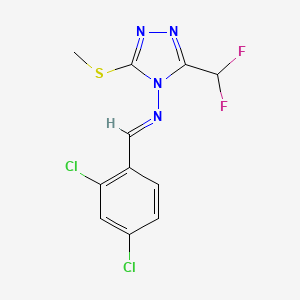
![N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)
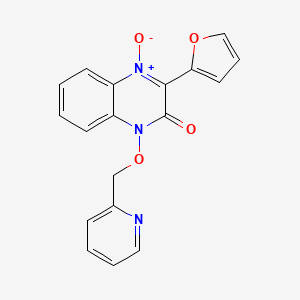
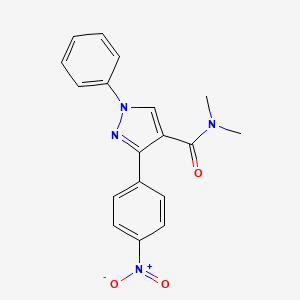
![N-[2-(4-morpholinyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5845796.png)
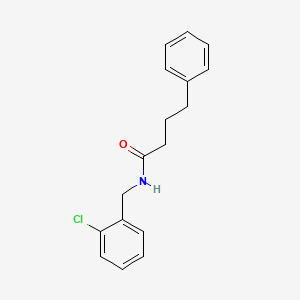
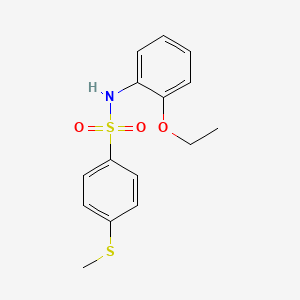
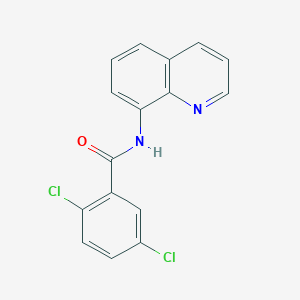
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)
![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)
![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)